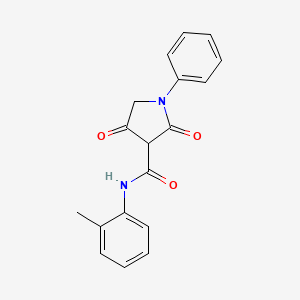
N-(2-methylphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with phenyl and 2-methylphenyl groups, as well as two oxo groups and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Substitution Reactions: The phenyl and 2-methylphenyl groups are introduced through substitution reactions, often using reagents like phenyl halides and 2-methylphenyl halides.
Amidation: The carboxamide group is introduced through amidation reactions, typically using reagents like carboxylic acids and amines under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and 2-methylphenyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups under appropriate conditions.
Substitution: The compound can participate in substitution reactions, where the phenyl or 2-methylphenyl groups can be replaced with other substituents using reagents like halides or organometallic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phenyl halides, 2-methylphenyl halides, organometallic reagents.
Major Products:
Oxidation Products: Phenyl oxides, 2-methylphenyl oxides.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors, modulating signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
N-(2-methylphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide can be compared with other similar compounds such as:
N-phenylpyrrolidine-2,4-dione: Lacks the 2-methylphenyl group, resulting in different chemical and biological properties.
N-(2-methylphenyl)pyrrolidine-2,4-dione: Lacks the phenyl group, affecting its reactivity and applications.
N-phenyl-2,4-dioxo-1-pyrrolidinecarboxamide: Similar structure but without the 2-methylphenyl group, leading to variations in its mechanism of action and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-7-5-6-10-14(12)19-17(22)16-15(21)11-20(18(16)23)13-8-3-2-4-9-13/h2-10,16H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFPBQVSGYOUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2C(=O)CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2848420.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2848421.png)
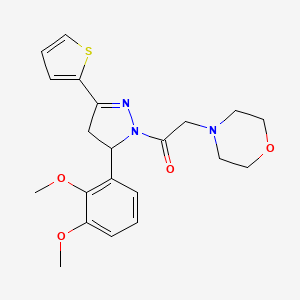
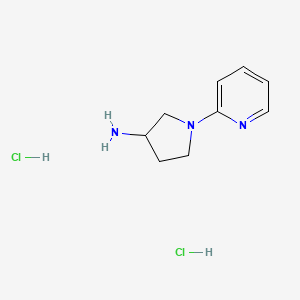
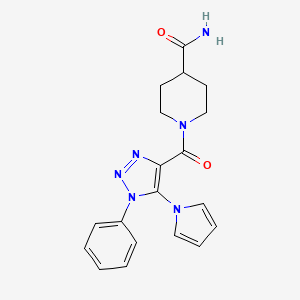
![6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine](/img/structure/B2848430.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2848433.png)
![N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide](/img/structure/B2848434.png)
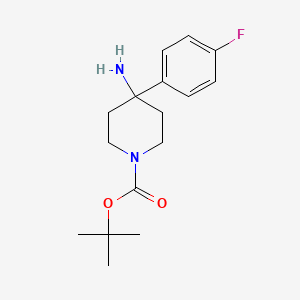
![2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2848437.png)
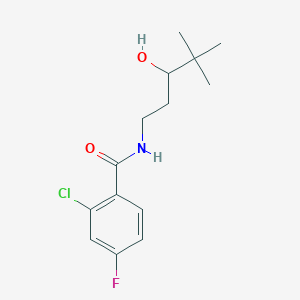
![3,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1,2-oxazole-4-sulfonamide](/img/structure/B2848441.png)
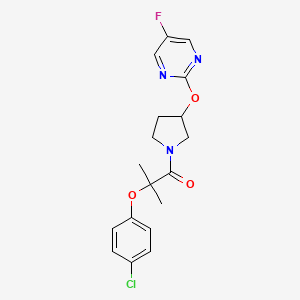
![5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2848443.png)
